Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate is a complex organic compound with a molecular formula of C9H12IN4O2 This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and cyanoethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate: Lacks the iodine atom, which may result in different biological activities.
5-Amino-1-(2-cyanoethyl)-4-iodo-pyrazole: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 5-amino-1-(2-cyanoethyl)-4-bromo-pyrazole-3-carboxylate: Contains a bromine atom instead of iodine, which can influence its chemical reactivity and biological properties.
Uniqueness
Ethyl 5-amino-1-(2-cyanoethyl)-4-iodo-pyrazole-3-carboxylate is unique due to the presence of both an iodine atom and a cyanoethyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-amino-1-(2-cyanoethyl)-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZIKEZLVPTMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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